molecular formula C24H32FN3O B247052 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

Cat. No. B247052
M. Wt: 397.5 g/mol
InChI Key: JXTZQKXNYKJNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine, commonly known as EBP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields.

Mechanism of Action

EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It also has affinity for the dopamine transporter (DAT) and the sigma-1 receptor. The exact mechanism of action of EBP is still under investigation, but it is thought to modulate the levels of various neurotransmitters and neurotrophic factors in the brain.
Biochemical and Physiological Effects:
EBP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain, which are important for neuroplasticity and neuronal survival. It also modulates the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. EBP has been shown to have minimal effects on body weight, food intake, and locomotor activity in animal models.

Advantages and Limitations for Lab Experiments

EBP has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, EBP has limited solubility in water and can be difficult to work with in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for research on EBP, including its potential as a therapeutic agent for Alzheimer's disease, depression, anxiety disorders, and cancer. Further studies are needed to elucidate the exact mechanism of action of EBP and to optimize its pharmacokinetic properties. The development of novel analogs and formulations of EBP may also lead to improved therapeutic efficacy and reduced side effects.

Synthesis Methods

EBP can be synthesized through a multi-step process involving the reaction of 1-(2-ethoxybenzyl)piperazine with 2-fluorobenzaldehyde, followed by cyclization with piperidine. The compound can be purified through recrystallization and column chromatography.

Scientific Research Applications

EBP has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, EBP has been studied as a potential treatment for depression and anxiety disorders. In oncology, EBP has been shown to have anti-tumor effects and can enhance the efficacy of chemotherapy drugs.

properties

Product Name

1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

Molecular Formula

C24H32FN3O

Molecular Weight

397.5 g/mol

IUPAC Name

1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine

InChI

InChI=1S/C24H32FN3O/c1-2-29-24-10-6-3-7-20(24)19-26-13-11-21(12-14-26)27-15-17-28(18-16-27)23-9-5-4-8-22(23)25/h3-10,21H,2,11-19H2,1H3

InChI Key

JXTZQKXNYKJNGK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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